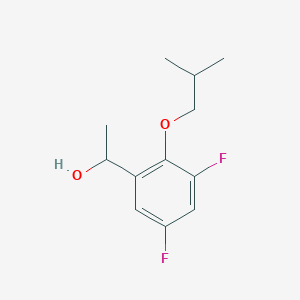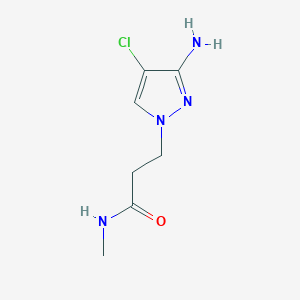
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound features a pyridine ring attached to a cyclopentene ring, which in turn is connected to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with cyclopentadiene in the presence of a suitable catalyst to form the desired product. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of amide or thioester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also investigated for its role in drug development and design.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-3-carboxylic acid: This compound lacks the cyclopentene ring and has different chemical properties and applications.
Cyclopent-3-ene-1-carboxylic acid: This compound lacks the pyridine ring and has different reactivity and biological activities.
1-(Pyridin-3-yl)cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclopentene ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h1-4,7-8H,5-6H2,(H,13,14) |
InChI Key |
HXDNOQZSGPRBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


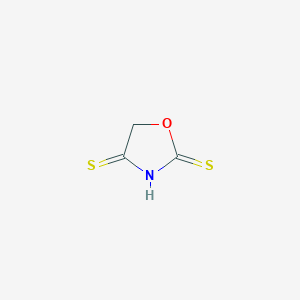

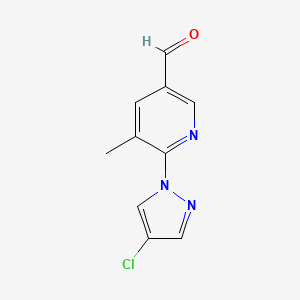
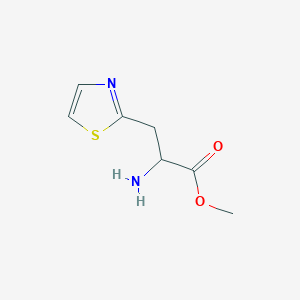
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
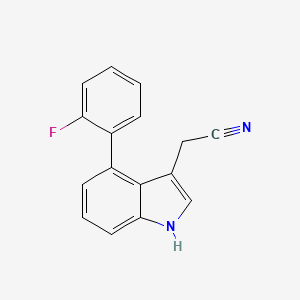
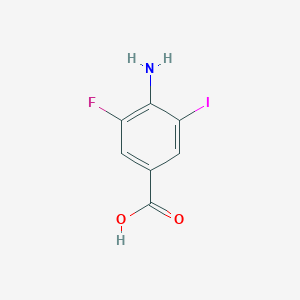
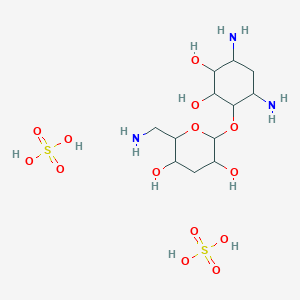
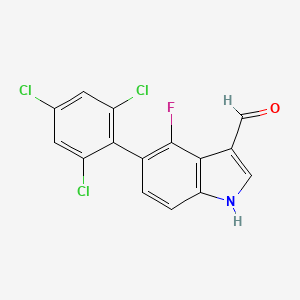
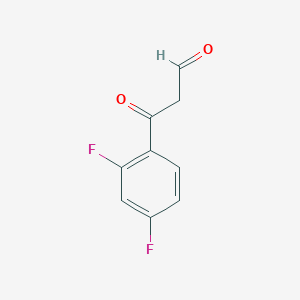

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
